2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol is a chemical compound with the molecular formula C10H12F3NO2 It is known for its unique structure, which includes a trifluoromethyl group, a methoxy group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol typically involves the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium cyanoborohydride or hydrogen gas with a suitable catalyst such as palladium on carbon. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino alcohol moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-[4-(trifluoromethoxy)phenyl]ethan-1-ol
- 2-Amino-2-[4-fluorophenyl]ethan-1-ol
- 2-Amino-2-[4-methoxyphenyl]ethan-1-ol
Uniqueness
2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both a methoxy group and a trifluoromethyl group on the aromatic ring. This combination of functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(8(14)5-15)4-7(9)10(11,12)13/h2-4,8,15H,5,14H2,1H3 |
InChI Key |
KSPAVDBPCUKAQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)C(F)(F)F |
Origin of Product |
United States |
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